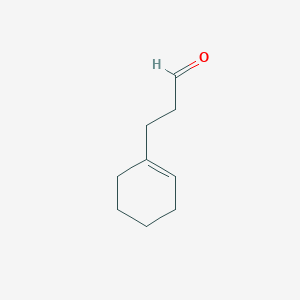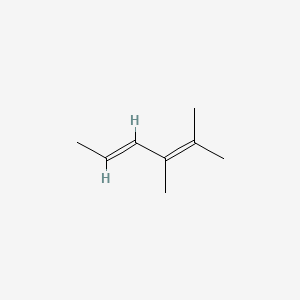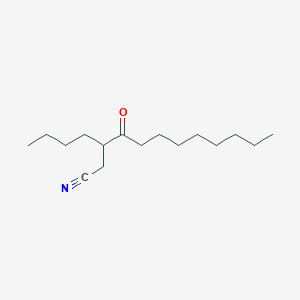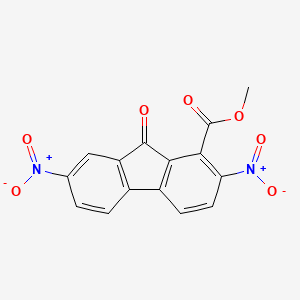
N-(4-Aminophenyl)-N-(methanesulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Aminophenyl)-N-(methanesulfonyl)acetamide is an organic compound that features both an amine group and a sulfonamide group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-(methanesulfonyl)acetamide typically involves the reaction of 4-aminophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
N-(4-Aminophenyl)-N-(methanesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to form sulfinamide or thiol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could result in various N-substituted sulfonamides.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its structural features.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which N-(4-Aminophenyl)-N-(methanesulfonyl)acetamide exerts its effects depends on its specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The amine group can also interact with various biological molecules, influencing their function.
類似化合物との比較
Similar Compounds
- N-(4-Aminophenyl)-N-(methanesulfonyl)benzamide
- N-(4-Aminophenyl)-N-(methanesulfonyl)propionamide
- N-(4-Aminophenyl)-N-(methanesulfonyl)butyramide
Uniqueness
N-(4-Aminophenyl)-N-(methanesulfonyl)acetamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
61068-51-7 |
|---|---|
分子式 |
C9H12N2O3S |
分子量 |
228.27 g/mol |
IUPAC名 |
N-(4-aminophenyl)-N-methylsulfonylacetamide |
InChI |
InChI=1S/C9H12N2O3S/c1-7(12)11(15(2,13)14)9-5-3-8(10)4-6-9/h3-6H,10H2,1-2H3 |
InChIキー |
IVGUQTVZTKTHGJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)





![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)



![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)

![4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)](/img/structure/B14603025.png)
